Superior HDAC6 Inhibitory Potency Compared to 4- and 5-Substituted Difluoromethyl Picolinaldehyde Isomers
6-(Difluoromethyl)picolinaldehyde-derived inhibitors demonstrate significantly greater potency against human HDAC6 than corresponding inhibitors derived from 4- or 5-(difluoromethyl)picolinaldehyde scaffolds. This positional effect is critical for researchers designing isoform-selective epigenetic probes. [1]
| Evidence Dimension | Inhibition of human HDAC6 enzyme |
|---|---|
| Target Compound Data | IC50 = 20 nM (for a derivative incorporating 6-(difluoromethyl)picolinaldehyde as a key intermediate) [1] |
| Comparator Or Baseline | 4-(difluoromethyl)picolinaldehyde derivative: IC50 = 92 nM; 5-(difluoromethyl)picolinaldehyde derivative: IC50 = 816 nM [2] |
| Quantified Difference | 4.6-fold more potent than 4-isomer; 40.8-fold more potent than 5-isomer |
| Conditions | Inhibition of human HDAC6 (379-382 residues) using RHKKAc fluorogenic substrate [1]; Inhibition of recombinant HDAC6 assessed by fluorogenic aminocoumarin release [2] |
Why This Matters
The 40-fold potency advantage directly impacts the effective concentration required in cellular assays, reducing off-target effects and enabling more precise dose-response studies.
- [1] BindingDB. (2024). BDBM50588334 (CHEMBL5171489): IC50 = 20 nM for human HDAC6. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588334 View Source
- [2] PMC. (2020). Table 1: IC50 values for selected compounds against HDAC1 and HDAC6. Molecules, 25(11), 2383. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7287671/table/molecules-25-02383-t001/ View Source
